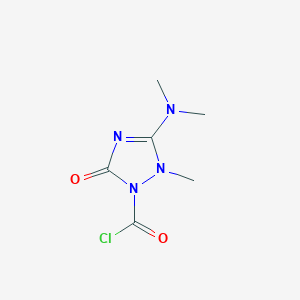
2-(2,6-Dichlorophenyl)acetohydrazide
説明
The compound 2-(2,6-Dichlorophenyl)acetohydrazide is a chemical entity that serves as a precursor or an intermediate in the synthesis of various heterocyclic compounds. These compounds have been studied for their potential biological activities, such as enzyme inhibition, which could be beneficial in therapeutic applications.
Synthesis Analysis
The synthesis of related compounds involves starting with a similar acetohydrazide structure and then introducing various substituents to create a diverse range of heterocyclic compounds. For instance, in one study, a compound with a triazole ring and a 2,6-dichlorophenylamino moiety was synthesized and characterized using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectra . This indicates that the core structure of 2-(2,6-Dichlorophenyl)acetohydrazide can be modified to produce new compounds with potentially different biological activities.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques like single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a related compound was found to be stabilized by intermolecular hydrogen bonding interactions, which can influence the compound's physical properties and reactivity .
Chemical Reactions Analysis
The chemical reactivity of 2-(2,6-Dichlorophenyl)acetohydrazide derivatives involves cyclization reactions and the formation of various heterocyclic systems. These reactions are typically carried out under controlled conditions and can lead to the formation of triazoles, oxadiazoles, and other ring systems, which are of interest due to their potential pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of different functional groups and the overall three-dimensional arrangement of atoms can affect properties such as solubility, melting point, and stability. The synthesized compounds are characterized by their spectroscopic data, which helps in understanding their structure-property relationships .
科学的研究の応用
1. Synthesis and Biological Applications
2-(2,6-Dichlorophenyl)acetohydrazide and its derivatives have been utilized extensively in the synthesis of novel heterocyclic compounds. These synthesized compounds have been tested for their biological activities, such as antimicrobial and cytotoxic properties. For instance, Bekircan, Ülker, and Menteşe (2015) synthesized various compounds from a related acetohydrazide and tested them for lipase and α-glucosidase inhibition, demonstrating significant biological activity (Bekircan, Ülker, & Menteşe, 2015).
2. Inhibition and Antimicrobial Activities
Research by Ambhure et al. (2017) focused on the synthesis of Schiff bases from acetohydrazides, which were then tested for antimicrobial activity against various bacteria (Ambhure, Mirgane, Thombal, Nawale, Marathe, & Pawar, 2017). Similarly, Hussein et al. (2015) synthesized carbonitriles from an acetohydrazide and evaluated their antimicrobial and cytotoxic activities (Hussein, Al-Shareef, Aboellil, & Elhady, 2015).
3. Chemical Characterization and Synthesis Techniques
Bhatti et al. (2000) characterized organotin compounds derived from a similar acetohydrazide, providing insights into their chemical properties and potential applications in biological studies (Bhatti, Ali, Masood, Mazhar, & Qureshi, 2000). Additionally, Fekri and Zaky (2014) utilized solid-state ball milling, a green strategy, to prepare complexes involving a related acetohydrazide (Fekri & Zaky, 2014).
Safety And Hazards
特性
IUPAC Name |
2-(2,6-dichlorophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-3-7(10)5(6)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMIQRZALCSJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409131 | |
| Record name | 2-(2,6-dichlorophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)acetohydrazide | |
CAS RN |
129564-34-7 | |
| Record name | 2-(2,6-dichlorophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)